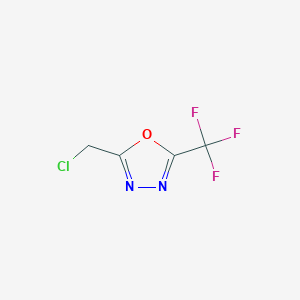

![molecular formula C20H24FNO3S B023848 trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine CAS No. 317323-77-6](/img/structure/B23848.png)

trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine

Overview

Description

Scientific Research Applications

Enhancement of Drug Solubility and Bioavailability

Paroxol Tosylate, due to its structural characteristics, can be used to enhance the solubility and bioavailability of Biopharmaceutics Classification System (BCS) class II drugs . These drugs typically have low solubility but high permeability. By modifying the crystal habit of drugs like Sorafenib Tosylate (a BCS class II drug), researchers can improve their dissolution rate, which is crucial for enhancing pharmacokinetic behaviors in vivo .

Chemical Biology Research

The compound’s derivatives, such as N-acyl imidazole chemistry, play a significant role in chemical biology. They are used for the chemical synthesis of peptides/proteins, chemical labeling of proteins of interest, and structural analysis and functional manipulation of RNAs . This application is vital for fundamental scientific studies, biotechnology, and drug development.

Pharmacokinetics Studies

Paroxol Tosylate’s polymorphism affects its pharmacokinetic properties. Research has shown that different crystal habits of Sorafenib Tosylate can lead to variations in the drug’s dissolution rate, which in turn influences its pharmacokinetic performance . This is essential for understanding how the drug behaves in the body and how it can be optimized for better therapeutic effects.

Spectroscopy and Analytical Chemistry

The structural polymorphism of Paroxol Tosylate is also a key factor in its spectral characteristics. Studies have utilized FT-IR and Raman spectroscopy to analyze polymorphic varieties of the compound, which is important for quality control and assessment in pharmaceuticals .

Protein Activation and Enzyme Catalysis

Paroxol Tosylate-related compounds are involved in the activation process of certain proteins and enzymes. For example, they form acylimidazole intermediates that are crucial for the activation of human complement component C4B and the production of mature bacterial toxins .

Mechanism of Action

Target of Action

Paroxol Tosylate, also known as Paroxetine , is a selective serotonin reuptake inhibitor (SSRI). Its primary target is the serotonin transporter (SERT) receptor . The SERT receptor plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

Paroxol Tosylate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with conditions like depression and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by Paroxol Tosylate is the serotonergic pathway. By inhibiting the reuptake of serotonin, Paroxol Tosylate increases the concentration of serotonin in the synaptic cleft. This can lead to enhanced serotonergic neurotransmission, which can have various downstream effects, including mood elevation .

Pharmacokinetics

As an ssri, it is generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The increased serotonergic activity resulting from the action of Paroxol Tosylate can lead to various molecular and cellular effects. These include changes in the function of certain neurons and neural circuits, which can result in improvements in mood and reductions in anxiety .

properties

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-15-3-9-19(10-4-15)26(23,24)25-14-17-13-22(2)12-11-20(17)16-5-7-18(21)8-6-16/h3-10,17,20H,11-14H2,1-2H3/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVSPZZHZZMALL-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCC2C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CC[C@H]2C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433267 | |

| Record name | Paroxol Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine | |

CAS RN |

317323-77-6 | |

| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, 3-(4-methylbenzenesulfonate), (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317323-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxol Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)